3-Oxoestr-4-en-17-yl decanoate
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Overview
Description
Nandrolone decanoate is a synthetic anabolic-androgenic steroid derived from testosterone. It is commonly used in the treatment of anemias, wasting syndromes, and osteoporosis in menopausal women . Nandrolone decanoate is known for its strong anabolic effects and relatively mild androgenic effects, making it suitable for use in both men and women .
Preparation Methods
Nandrolone decanoate is synthesized through the esterification of nandrolone with decanoic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods involve large-scale esterification processes, followed by purification steps to obtain the final product in a pure form .
Chemical Reactions Analysis
Nandrolone decanoate undergoes various chemical reactions, including:
Oxidation: Nandrolone decanoate can be oxidized to form nandrolone, which is further metabolized in the body.
Reduction: Reduction reactions can convert nandrolone decanoate into its dihydro derivative.
Substitution: Nandrolone decanoate can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include nandrolone and its various metabolites .
Scientific Research Applications
Nandrolone decanoate has a wide range of scientific research applications:
Mechanism of Action
Nandrolone decanoate is hydrolyzed to nandrolone in the body, which then binds to androgen receptors. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and regulate gene transcription . Nandrolone also activates various signaling pathways, including ERK, Akt, and MAPK, which contribute to its anabolic effects . Additionally, nandrolone decanoate suppresses the secretion of luteinizing hormone, mimicking the negative feedback mechanism of testosterone .
Comparison with Similar Compounds
Nandrolone decanoate is often compared with other anabolic steroids such as:
Nandrolone phenylpropionate: This compound has a shorter half-life and faster onset of action compared to nandrolone decanoate.
Testosterone: Nandrolone decanoate has a higher anabolic to androgenic ratio, making it less likely to cause androgenic side effects.
Oxymetholone: While both compounds promote muscle growth, oxymetholone is known for its stronger androgenic effects.
Nandrolone decanoate is unique due to its long-lasting effects and relatively mild side effect profile, making it a preferred choice for long-term treatments .
Properties
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) decanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKMORAXJQQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859348 |
Source
|
Record name | 3-Oxoestr-4-en-17-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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